molecular formula C23H23FN4 B12362505 5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole

5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole

Cat. No.: B12362505
M. Wt: 374.5 g/mol
InChI Key: XBRDZHUUARVXDN-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-8012 is a synthetic compound known for its role as a modulator of the N-terminally truncated retinoid X receptor alpha (RXRα). It has shown significant potential in improving anticancer activities in an RXRα-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

K-8012 is a sulindac analog, synthesized through a series of chemical reactions. The synthesis involves the modification of sulindac to enhance its binding affinity and specificity towards RXRα. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of K-8012 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

K-8012 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulindac derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

K-8012 has a wide range of applications in scientific research:

Mechanism of Action

K-8012 exerts its effects by binding to a novel site on the RXRα ligand-binding domain. This binding inhibits the interaction of the N-terminally truncated RXRα with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the suppression of AKT activation and induction of apoptosis. This mechanism is unique to K-8012 and distinguishes it from other RXRα modulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of K-8012

K-8012 is unique due to its specific binding site on RXRα and its enhanced anticancer activity compared to sulindac. Its ability to modulate RXRα in a novel manner makes it a valuable compound in cancer research .

Properties

Molecular Formula

C23H23FN4

Molecular Weight

374.5 g/mol

IUPAC Name

5-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]ethyl]-2H-tetrazole

InChI

InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12-

InChI Key

XBRDZHUUARVXDN-MTJSOVHGSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.